Uranium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

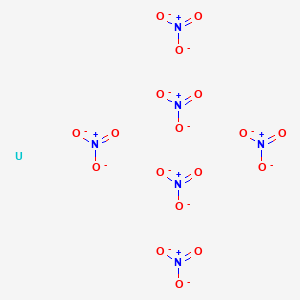

Uranium nitrate is a useful research compound. Its molecular formula is N6O18U-6 and its molecular weight is 610.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nuclear Fuel Processing

Primary Use in Nuclear Industry

Uranyl nitrate plays a crucial role in the nuclear fuel cycle. It is primarily used as an intermediate in the reprocessing of spent nuclear fuel. The process involves dissolving spent nuclear fuel rods or yellowcake (uranium concentrate) in nitric acid, resulting in uranyl nitrate. This compound is then further processed to extract uranium hexafluoride for isotope separation, which is essential for producing enriched uranium .

Extraction Efficiency

The solubility of uranyl nitrate in tributyl phosphate facilitates the extraction of uranium from nitric acid solutions, making it a vital component in the nuclear reprocessing industry. The efficiency of this extraction method is critical for maximizing uranium recovery from spent fuel .

Analytical Chemistry

Reagent for Synthesis

Uranyl nitrate serves as a key reagent in analytical chemistry. Its ability to form complexes with various anions makes it useful for synthesizing other uranyl compounds. For instance, it can react with oxalate to produce uranyl oxalate or with hydrochloric acid to yield uranyl chloride .

Microscopy Staining

In electron microscopy, uranyl nitrate is utilized as a negative stain for viruses and cellular structures. It stabilizes nucleic acids and cell membranes, enhancing contrast in microscopic imaging . This application underscores its importance in biological research and diagnostics.

Historical Photography

Uranotypes

Historically, uranyl nitrate was employed in photographic processes during the 19th century, particularly in creating uranium prints or "uranotypes." This technique utilized the photosensitive properties of uranyl ions, which could reduce to lower oxidation states under ultraviolet light, producing unique photographic prints . Although this application has largely been replaced by more sensitive materials, it remains a fascinating aspect of the compound's history.

Environmental Research

Groundwater Contamination Studies

Recent studies have highlighted the role of nitrates, including those from fertilizers, in mobilizing naturally occurring uranium into groundwater systems. Research conducted at the University of Nebraska–Lincoln confirmed that high levels of nitrate can significantly increase uranium concentrations in aquifers, raising environmental and health concerns related to drinking water safety . This finding emphasizes the need for monitoring and managing nitrate levels to prevent uranium contamination.

Industrial Applications

Military Uses

Due to its high density and oxidizing properties, uranyl nitrate has found applications in military contexts, particularly in armor-piercing munitions and protective shielding materials . Its unique chemical properties allow it to be incorporated into specialized materials designed for high-performance applications.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nuclear Fuel Processing | Intermediate for reprocessing spent nuclear fuel | Efficient extraction of uranium |

| Analytical Chemistry | Reagent for synthesizing other uranyl compounds | Versatile chemical behavior |

| Microscopy | Stain for viruses and cellular structures | Enhanced imaging contrast |

| Historical Photography | Used in uranium prints (uranotypes) | Unique photographic qualities |

| Environmental Research | Studies on mobilization of uranium into groundwater | Important for public health and safety |

| Industrial Applications | Used in military applications such as armor-piercing munitions | High density and oxidizing capabilities |

Case Studies

Case Study 1: Nuclear Fuel Reprocessing Efficiency

In a study examining the efficiency of uranyl nitrate extraction processes, researchers found that optimizing conditions such as temperature and concentration could enhance uranium recovery rates by up to 30% compared to standard methods. This improvement has significant implications for the sustainability of nuclear energy production.

Case Study 2: Groundwater Uranium Mobilization

A comprehensive study conducted over several years demonstrated that aquifers with elevated nitrate levels exhibited uranium concentrations exceeding EPA safety thresholds. The study involved sediment core analysis and highlighted microbial interactions that facilitate uranium mobilization, emphasizing the need for integrated water management strategies .

Propriétés

Numéro CAS |

13826-82-9 |

|---|---|

Formule moléculaire |

N6O18U-6 |

Poids moléculaire |

610.06 g/mol |

Nom IUPAC |

uranium;hexanitrate |

InChI |

InChI=1S/6NO3.U/c6*2-1(3)4;/q6*-1; |

Clé InChI |

KUKDDTFBSTXDTC-UHFFFAOYSA-N |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[U] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.